4-(Piperidin-3-yl)pyridine dihydrochloride
Description
Contextualization of Piperidine (B6355638) and Pyridine (B92270) Hybrid Scaffolds in Medicinal Chemistry and Chemical Biology
Piperidine and pyridine rings are among the most prevalent heterocyclic motifs found in pharmaceuticals and biologically active natural products. nih.govnih.gov The pyridine ring, an aromatic six-membered heterocycle, is a fundamental building block in numerous FDA-approved drugs and is noted for its ability to engage in hydrogen bonding and other key interactions with biological receptors. nih.govrsc.org Its unique electronic properties and structural planarity make it a versatile scaffold in drug design. researchgate.net The piperidine ring, a saturated six-membered nitrogen-containing heterocycle, provides a flexible, sp³-rich scaffold that imparts three-dimensionality to molecules. wikipedia.orgoup.com This three-dimensional character is crucial for achieving specific spatial orientations that facilitate tight and selective binding to biological targets. oup.com
The combination of these two rings into a single hybrid scaffold creates molecules with a unique blend of properties. These hybrid structures merge the aromatic, electron-deficient nature of the pyridine ring with the flexible, three-dimensional, and basic character of the piperidine moiety. researchgate.net This fusion allows for fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for pharmacokinetic profiles. nih.gov Derivatives of piperidine and pyridine hybrids have demonstrated a wide array of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties, making them privileged structures in medicinal chemistry. nih.govresearchgate.netresearchgate.net The exploration of these scaffolds is a central theme in the quest for novel therapeutic agents targeting a diverse range of diseases. rsc.org
Significance of 4-(Piperidin-3-yl)pyridine (B3240560) Dihydrochloride (B599025) within Bicyclic Heterocyclic Systems
The significance of this particular arrangement lies in its potential to serve as a core structure for developing highly selective inhibitors for various enzymes and receptors. For instance, research into related 3-substituted piperidinyl pyridine derivatives has led to the discovery of potent and selective inhibitors of cholesterol 24-hydroxylase (CH24H), an enzyme implicated in neurological disorders. acs.org The dihydrochloride salt form of the compound enhances its solubility in aqueous media, a desirable property for experimental and research applications.
Below is a table detailing the chemical properties of 4-(Piperidin-3-yl)pyridine dihydrochloride.
| Property | Value |
| CAS Number | 143924-46-3 sigmaaldrich.com |
| Molecular Formula | C₁₀H₁₄N₂ · 2HCl |
| Molecular Weight | 235.16 g/mol sigmaaldrich.com |
| IUPAC Name | This compound sigmaaldrich.com |
| Physical Form | Solid sigmaaldrich.com |
| InChI Key | WBZANMCOADYRSE-UHFFFAOYSA-N sigmaaldrich.com |
Overview of Research Trajectories for Related Chemical Entities
The research trajectory for chemical entities related to this compound is diverse, reflecting the versatility of the piperidine-pyridine scaffold. A major focus of investigation is in the field of oncology. For example, derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, with some compounds showing promise in inducing apoptosis in leukemia cells. researchgate.net Another significant area of research is in neuropharmacology. As mentioned, derivatives of 3-piperidinyl pyridine have been identified as potent inhibitors of CH24H, with studies confirming their ability to penetrate the blood-brain barrier and modulate brain cholesterol metabolism in animal models. acs.org
Furthermore, the piperidine-pyridine framework is a key component in the development of stimulants and nootropics, such as methylphenidate, which features a piperidine ring and acts as a norepinephrine-dopamine reuptake inhibitor. wikipedia.org The structural motif is also present in numerous alkaloids with a wide range of pharmacological properties. wikipedia.org Research continues to explore new synthetic methods to create libraries of these compounds for screening against various biological targets. For example, methods have been developed for the preparation of related compounds like 4-(piperidin-3-yl)aniline, an intermediate for synthesizing novel therapeutic agents. google.com These research efforts highlight the broad potential of piperidinyl-pyridine derivatives in addressing a wide spectrum of diseases.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
143924-46-3 |
|---|---|
Molecular Formula |
C10H15ClN2 |
Molecular Weight |
198.69 g/mol |
IUPAC Name |
4-piperidin-3-ylpyridine;hydrochloride |
InChI |
InChI=1S/C10H14N2.ClH/c1-2-10(8-12-5-1)9-3-6-11-7-4-9;/h3-4,6-7,10,12H,1-2,5,8H2;1H |
InChI Key |
NXJUKZVSMKFCNI-UHFFFAOYSA-N |
SMILES |
C1CC(CNC1)C2=CC=NC=C2.Cl.Cl |
Canonical SMILES |
C1CC(CNC1)C2=CC=NC=C2.Cl |
solubility |
not available |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Synthesis Strategies
General Synthetic Routes for Piperidine-Pyridine Conjugates
The creation of molecules containing both piperidine (B6355638) and pyridine (B92270) rings can be achieved through several strategic approaches. These methods focus on either forming the piperidine ring from a pyridine precursor, linking pre-existing rings, or constructing the piperidine ring through cyclization.
Hydrogenation and Reduction Approaches to Piperidine Rings from Pyridine Precursors
One of the most direct methods for synthesizing a piperidine ring is through the hydrogenation of a corresponding pyridine precursor. nih.gov This fundamental transformation involves the saturation of the aromatic pyridine ring. A variety of catalysts and reaction conditions have been developed to achieve this, ranging from traditional heterogeneous catalysts to more modern homogeneous and electrochemical methods.
Catalytic hydrogenation often employs transition metals such as rhodium, ruthenium, and palladium on a carbon support. researchgate.net These reactions typically require high pressure and temperature to overcome the aromatic stability of the pyridine ring. nih.govresearchgate.net For instance, rhodium on carbon (Rh/C) has been shown to be effective for the complete hydrogenation of various pyridine and furan (B31954) derivatives at 80°C and 5 atm of H₂ in water. organic-chemistry.org
Recent advancements have focused on milder and more selective methods. Iridium(III)-catalyzed ionic hydrogenation has emerged as a robust method that tolerates a wide range of sensitive functional groups, such as nitro, azido, and bromo groups. chemrxiv.org This allows for the synthesis of highly functionalized piperidines. Furthermore, electrocatalytic hydrogenation presents a sustainable alternative, operating at ambient temperature and pressure and avoiding the need for high-pressure hydrogen gas. acs.orgnih.gov This method has demonstrated quantitative conversion of pyridine to piperidine with high current efficiency. nih.gov
The choice of catalyst and conditions can also influence the stereoselectivity of the reduction, which is crucial when synthesizing substituted piperidines. nih.gov
Nucleophilic Substitution Reactions in Pyridine and Piperidine Chemistry
Nucleophilic substitution reactions are fundamental in functionalizing pyridine and piperidine rings. The pyridine ring, being electron-deficient, is particularly susceptible to nucleophilic attack, especially at the 2- and 4-positions (ortho and para to the nitrogen atom). uoanbar.edu.iqstackexchange.com This reactivity is due to the ability of the electronegative nitrogen atom to stabilize the anionic intermediate formed during the reaction. stackexchange.com
Leaving groups at the 2- and 4-positions of a pyridine ring can be readily displaced by a variety of nucleophiles. quimicaorganica.org This strategy is often employed to introduce substituents onto the pyridine core. For example, a piperidine derivative could act as a nucleophile to displace a leaving group on a pyridine ring, or vice versa, to form the desired conjugate. The Chichibabin reaction is a classic example of nucleophilic substitution on pyridine, where an amino group is introduced, typically at the 2-position, using sodium amide. youtube.com
Palladium-Catalyzed Cross-Coupling Reactions for Heterocyclic Linkages (e.g., Suzuki-Miyaura Coupling)
Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds, and are widely used to link heterocyclic rings. beilstein-journals.org The Suzuki-Miyaura coupling, which involves the reaction of a boronic acid or ester with a halide or triflate, is a prominent example. acs.org This reaction offers a versatile and high-yielding method for connecting a pyridine ring to a piperidine ring, provided one of the rings is appropriately functionalized with a halide (or triflate) and the other with a boron derivative. mdpi.com
For instance, a pyridyl boronic acid can be coupled with a halogenated piperidine, or a piperidinyl boronic acid can be coupled with a halopyridine. mdpi.com The choice of catalyst, ligand, and base is crucial for the success of these reactions, especially when dealing with complex heterocyclic substrates. mdpi.com Other palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are also valuable for forming C-N bonds between the two ring systems. acs.org Reductive Heck coupling, catalyzed by palladium, has also been utilized to construct highly substituted piperidine rings. nih.gov
Intramolecular Cyclization Pathways for Piperidine Formation
The piperidine ring can be constructed through various intramolecular cyclization strategies. nih.gov These methods typically involve a linear precursor containing a nitrogen atom and a reactive functional group that can participate in ring closure. nih.gov The key challenge in this approach is often achieving the desired regio- and stereoselectivity. nih.gov
Several types of intramolecular cyclizations are employed for piperidine synthesis:
Reductive Amination: Cyclization can occur via intramolecular reductive amination of an amino-aldehyde or amino-ketone.
Radical Cyclization: Radical-mediated cyclization of unsaturated amines can lead to the formation of the piperidine ring. nih.gov
Aza-Diels-Alder Reaction: This cycloaddition reaction between a diene and an imine is a powerful tool for constructing six-membered nitrogen heterocycles.
Ring-Closing Metathesis (RCM): RCM has become a popular method for the synthesis of various ring systems, including piperidines, from acyclic diene precursors.
These intramolecular approaches are particularly useful for creating substituted piperidines with controlled stereochemistry. acs.org
Synthesis of 4-(Piperidin-3-yl)pyridine (B3240560) Dihydrochloride (B599025) and Positional Isomers
The specific synthesis of 4-(piperidin-3-yl)pyridine dihydrochloride and its isomers often involves a multi-step sequence that combines some of the general strategies mentioned above. A common approach involves the initial construction of a partially saturated precursor, such as a tetrahydropyridine (B1245486), followed by further reduction.
Specific Reaction Conditions and Reagents for Core Scaffold Construction
A key strategy for synthesizing 3-substituted piperidines from pyridine involves a three-step process: partial reduction of the pyridine, asymmetric carbometalation, and a final reduction. nih.govacs.org
A plausible synthetic route to 4-(piperidin-3-yl)pyridine could start with the partial reduction of a pyridine derivative to a dihydropyridine (B1217469). This intermediate can then undergo a rhodium-catalyzed asymmetric reductive Heck reaction with an aryl or vinyl boronic acid to introduce a substituent at the 3-position of the resulting tetrahydropyridine. nih.govacs.org The final step would be the reduction of the tetrahydropyridine to the desired piperidine.
An alternative approach involves the reduction of a pyridinium (B92312) salt. For example, 3- or 4-substituted pyridinium salts can be reduced with sodium borohydride (B1222165) (NaBH₄) to regioselectively yield 1,2,5,6-tetrahydropyridines. tandfonline.com The subsequent reduction of the remaining double bond would afford the piperidine ring. The yields of these reactions are highly dependent on the nature and position of the substituents on both the pyridine ring and the nitrogen atom. tandfonline.com
The final step in the synthesis is the formation of the dihydrochloride salt. This is typically achieved by treating a solution of the free base, 4-(piperidin-3-yl)pyridine, in a suitable solvent like methanol (B129727) or ethyl acetate (B1210297) with hydrochloric acid. acs.org
Below is a table summarizing various synthetic strategies and their key features for constructing piperidine-pyridine conjugates.
| Synthetic Strategy | Key Features | Relevant Compound Type |
| Hydrogenation of Pyridine | Uses transition metal catalysts (Rh, Ru, Pd); can require harsh conditions but milder methods are being developed. | Piperidines from Pyridines |
| Nucleophilic Substitution | Occurs at electron-deficient positions (2- and 4-) of the pyridine ring. | Functionalized Pyridines |
| Palladium-Catalyzed Cross-Coupling | Versatile for C-C and C-N bond formation (e.g., Suzuki, Buchwald-Hartwig). | Linked Heterocyclic Systems |
| Intramolecular Cyclization | Builds the piperidine ring from a linear precursor; allows for stereocontrol. | Substituted Piperidines |
| Reduction of Pyridinium Salts | NaBH₄ reduction yields tetrahydropyridines as intermediates. | Piperidines from Pyridinium Salts |
Dihydrochloride Salt Formation and Its Chemical Basis
The formation of this compound is a direct consequence of the basic nature of the two nitrogen atoms within the parent molecule, 4-(Piperidin-3-yl)pyridine. This compound possesses two distinct basic centers: the secondary amine nitrogen within the saturated piperidine ring and the nitrogen atom in the aromatic pyridine ring.
The chemical basis for the formation of a dihydrochloride salt lies in a classic acid-base neutralization reaction. reddit.com The piperidine nitrogen, being an aliphatic amine, is significantly more basic than the pyridine nitrogen. Aliphatic amines typically have a pKa value for their conjugate acid in the range of 10-11, whereas the conjugate acid of pyridine has a pKa of approximately 5.2. Due to this difference in basicity, both nitrogen atoms can be protonated by a strong acid such as hydrochloric acid (HCl).
The process involves treating a solution of the free base, 4-(Piperidin-3-yl)pyridine, with at least two molar equivalents of hydrochloric acid. google.com The first equivalent of HCl will preferentially protonate the more basic piperidine nitrogen, forming a monohydrochloride salt. The addition of a second equivalent of HCl leads to the protonation of the less basic pyridine nitrogen. This results in the formation of the dihydrochloride salt, where both nitrogen atoms exist as positively charged ammonium (B1175870) and pyridinium ions, respectively, with two chloride anions providing the charge balance.
This salt formation is a common strategy in pharmaceutical chemistry for several reasons. Converting a basic compound to its hydrochloride salt can significantly enhance its aqueous solubility and chemical stability, which facilitates handling and formulation. nih.govbjcardio.co.uk The process for preparing such salts on an industrial scale often involves dissolving the organic base in a suitable solvent and introducing aqueous or gaseous hydrogen chloride to induce crystallization of the salt. google.com
Stereoselective Synthesis and Chiral Control in Piperidine Systems
The 4-(Piperidin-3-yl)pyridine molecule contains a stereocenter at the C3 position of the piperidine ring. Consequently, the synthesis of enantiomerically pure forms of this compound requires sophisticated stereoselective strategies. The development of methods to control the stereochemistry of substituted piperidines is a significant area of research in organic synthesis due to the prevalence of the piperidine scaffold in pharmaceuticals. nih.govnih.govacs.org
A generally useful and modern approach to enantioenriched 3-substituted piperidines involves the asymmetric functionalization of pyridine or its partially reduced derivatives. nih.govacs.org One of the most effective strategies is the rhodium-catalyzed asymmetric reductive Heck reaction. nih.govorganic-chemistry.org This method provides access to 3-substituted tetrahydropyridines with high enantioselectivity, which can then be reduced to the corresponding piperidines.
The key steps in this approach are:
Partial Reduction of Pyridine: Pyridine is first partially reduced and activated, for example, by forming a phenyl pyridine-1(2H)-carboxylate. organic-chemistry.org
Rh-catalyzed Asymmetric Carbometalation: The resulting dihydropyridine derivative undergoes a highly regio- and enantioselective rhodium-catalyzed carbometalation with a boronic acid. This step, a reductive Heck-type process, introduces the substituent at the 3-position and sets the crucial stereocenter. acs.org
Reduction: The resulting 3-substituted tetrahydropyridine is then reduced, typically through hydrogenation, to yield the final enantioenriched piperidine. nih.gov
This methodology has proven to be versatile, with a broad tolerance for various functional groups on the boronic acid, allowing for the synthesis of a diverse library of chiral 3-substituted piperidines. nih.govorganic-chemistry.org The choice of chiral ligand is critical for achieving high enantioselectivity.
Below is a data table summarizing representative results for the Rh-catalyzed asymmetric synthesis of 3-aryl-tetrahydropyridines, which are direct precursors to 3-aryl-piperidines.
| Boronic Acid (Substituent) | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|
| Phenylboronic acid | [Rh(cod)OH]₂ / (S)-Segphos | 85 | 99 | organic-chemistry.org |
| 4-Fluorophenylboronic acid | [Rh(cod)OH]₂ / (S)-Segphos | 81 | 99 | organic-chemistry.org |
| 4-Chlorophenylboronic acid | [Rh(cod)OH]₂ / (S)-Segphos | 82 | 99 | organic-chemistry.org |
| 3-Methylphenylboronic acid | [Rh(cod)OH]₂ / (S)-Segphos | 86 | 99 | organic-chemistry.org |
| 1-Naphthylboronic acid | [Rh(cod)OH]₂ / (S)-Segphos | 41 | 99 | acs.org |
Other strategies for achieving chiral control in piperidine synthesis include the use of chiral auxiliaries, enzymatic resolutions, and asymmetric hydrogenation of pyridine derivatives. nih.govacs.orgresearchgate.net For instance, iridium-catalyzed asymmetric hydrogenation of substituted N-benzylpyridinium salts has been developed to produce enantioenriched piperidines. acs.orgresearchgate.net While many examples focus on 2- or 4-substituted pyridines, the underlying principles of using a chiral catalyst to control the stereochemical outcome of a hydrogenation reaction are broadly applicable to the synthesis of chiral piperidine systems. acs.org The stepwise construction of the piperidine ring from chiral building blocks is another, albeit often longer, approach to ensure absolute stereochemical control. nih.gov
Medicinal Chemistry and Drug Discovery Perspectives
Design Principles for Piperidine-Pyridine Scaffolds in Bioactive Molecules
The strategic incorporation of piperidine-pyridine scaffolds into drug candidates is guided by several key design principles aimed at optimizing pharmacological activity and physicochemical properties. dovepress.com The pyridine (B92270) ring, being a bioisostere of a phenyl group but with distinct electronic properties, offers several advantages. Its nitrogen atom can act as a hydrogen bond acceptor, enhancing interactions with biological targets. nih.gov This feature can improve biochemical potency, enhance permeability, and address issues with protein binding. dovepress.comnih.govresearchgate.net
The piperidine (B6355638) moiety, a prevalent N-heterocycle in pharmaceuticals, introduces three-dimensional complexity and conformational flexibility. nih.gov This allows the molecule to adopt optimal orientations within a protein's binding pocket. The introduction of chiral centers on the piperidine ring can further refine this interaction, leading to enhanced biological activity and selectivity. thieme-connect.comthieme-connect.com The basic nature of the piperidine nitrogen can be crucial for modulating a compound's aqueous solubility and pharmacokinetic profile. thieme-connect.comresearchgate.net The combination of these two rings allows medicinal chemists to fine-tune properties such as lipophilicity, metabolic stability, and aqueous solubility, which are critical for developing effective drug molecules. nih.gov
Key Design Contributions of the Scaffold:
| Feature | Contribution to Bioactive Molecules |
|---|---|
| Pyridine Nitrogen | Acts as a hydrogen bond acceptor, potentially increasing target affinity and solubility. nih.gov |
| Aromatic Pyridine Ring | Engages in π-π stacking and hydrophobic interactions; can improve metabolic stability. nih.govnih.gov |
| Saturated Piperidine Ring | Provides three-dimensional structure and conformational flexibility to optimize binding. nih.gov |
| Basic Piperidine Nitrogen | Allows for salt formation, which can improve solubility and formulation options. |
| Chiral Centers | Introduction of stereochemistry can lead to improved potency and selectivity for the target. thieme-connect.comthieme-connect.com |
Role as a Lead Compound or Synthetic Intermediate in Drug Design
A lead compound is a chemical compound that has promising pharmacological or biological activity and serves as the starting point for further modification to create a new drug. jetir.org The 4-(Piperidin-3-yl)pyridine (B3240560) framework exemplifies this role, acting as both a foundational lead structure and a critical synthetic intermediate in the development of new therapeutic agents.
In drug design, this scaffold is often used as a core building block. For instance, in the development of novel and potent inhibitors for Cholesterol 24-hydroxylase (CH24H), a potential target for neurological disorders, researchers designed derivatives based on a 3-substituted-4-phenylpyridine core. acs.org The initial validation of this scaffold, which included a piperidinyl group at the 3-position of the pyridine ring, confirmed its potential as a novel class of CH24H inhibitors. acs.org
The dihydrochloride (B599025) salt form of 4-(Piperidin-3-yl)pyridine is frequently used as a stable, water-soluble synthetic intermediate. This allows for easier handling and purification during the chemical synthesis of more complex molecules. Its structure provides two key points for chemical modification: the nitrogen atom of the piperidine ring and the pyridine ring itself, enabling the creation of large libraries of related compounds for biological screening.
Exploration of Structural Motifs for Novel Therapeutic Agents
The 4-(Piperidin-3-yl)pyridine scaffold serves as a versatile template for creating diverse structural motifs to target a wide range of diseases, including cancer, infectious diseases, and neurological disorders. nih.gov Medicinal chemists systematically modify the core structure to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.
A notable example is the optimization of CH24H inhibitors. acs.org Starting with a 3-(piperidin-4-yl)-4-phenylpyridine core, researchers explored how different cyclic groups at the 3-position of the pyridine ring affected inhibitory activity. acs.org
Table 1: Inhibitory Activity of 3-Substituted-4-Phenylpyridine Derivatives against CH24H acs.org
| Compound | R Group at Pyridine 3-Position | IC₅₀ (nM) |
|---|---|---|
| 3 | Piperidin-4-yl | 950 |
| 4 | Piperazinyl | 52 |
| 5 | Phenyl | 74 |
| 6 | Piperidin-1-yl | 8.1 |
The data demonstrates that replacing the initial piperidin-4-yl group with a piperazinyl or phenyl group significantly enhanced the inhibitory activity. acs.org This suggests that the electronic properties and planarity of these rings were more favorable for interacting with the target enzyme. acs.org A further modification, introducing a piperidin-1-yl group, led to a compound with single-digit nanomolar potency, indicating that an sp³ carbon at the 4-position of this particular piperidine ring helped to optimally position other key functional groups for binding. acs.org Such systematic explorations are crucial for transforming a lead compound into a viable drug candidate.
Heterocyclic Scaffolds and Their Contributions to Drug-Like Properties
Heterocyclic scaffolds, which are cyclic compounds containing atoms of at least two different elements in their rings, are fundamental building blocks in drug discovery. dovepress.com Nitrogen-containing heterocycles like piperidine and pyridine are among the most prevalent structural units in pharmaceuticals. dovepress.comnih.gov They are integral to the structures of many natural products, coenzymes, and a large percentage of FDA-approved drugs. nih.govnih.gov
Contributions of Heterocyclic Scaffolds to Drug Properties:
Improved Solubility and Permeability : The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which can improve aqueous solubility and the ability to permeate biological membranes. nih.govnih.gov Replacing a phenyl ring with a pyridine ring has been shown to enhance cellular permeability significantly. dovepress.com
Enhanced Metabolic Stability : The pyridine ring can be less susceptible to metabolic oxidation compared to a corresponding phenyl ring, which can increase the half-life of a drug in the body. dovepress.comresearchgate.net For example, replacing a terminal phenyl ring with pyridine in one inhibitor improved its metabolic stability 160-fold. dovepress.com
Target Binding and Potency : The unique electronic distribution and hydrogen-bonding capability of heterocycles allow for specific and strong interactions with biological targets like enzymes and receptors, leading to higher potency. nih.gov
Modulation of Physicochemical Properties : The piperidine ring adds a three-dimensional, flexible, and basic character to a molecule. thieme-connect.com This helps to modulate properties like lipophilicity (logP) and the acid dissociation constant (pKa), which are critical for absorption, distribution, metabolism, and excretion (ADME). thieme-connect.com
Pharmacological Investigations and Molecular Target Elucidation
Mechanistic Studies of Biological Activity
The compound 4-(Piperidin-3-yl)pyridine (B3240560) and its derivatives represent a versatile scaffold in medicinal chemistry, primarily recognized for their utility in the research and development of therapeutic agents. This class of compounds serves as a crucial intermediate and building block in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders. chemimpex.com The biological activity of these molecules is intrinsically linked to their structural features—the pyridine (B92270) ring and the piperidine (B6355638) moiety—which allows for interaction with a range of biological targets. Researchers have utilized these compounds in studies focusing on receptor modulation and enzyme inhibition, highlighting their potential in advancing drug discovery. chemimpex.com The core structure is a key component in designing ligands for various receptors within the central nervous system (CNS). The inherent properties of the piperidine and pyridine rings facilitate interactions with receptors that regulate neurotransmission, which is a foundational mechanism for their observed biological effects. nih.govacs.org Further investigations have explored derivatives for a wide spectrum of pharmacological properties, including analgesic and sedative effects, underscoring the broad therapeutic potential of this chemical family. nih.gov
Identification and Characterization of Molecular Targets
The 4-(piperidin-3-yl)pyridine framework is a key structural motif for ligands that interact with multiple receptor systems. Its derivatives have been investigated for their ability to bind to and modulate the activity of several important CNS receptors. Biochemical research, including receptor binding assays, has been instrumental in elucidating the interactions between these compounds and their biological targets. chemimpex.com
Nicotinic acetylcholine (B1216132) receptors (nAChRs) are ligand-gated ion channels that are widely distributed in the central and peripheral nervous systems and are involved in diverse physiological processes. mdpi.com The pyridine and piperidine components of the 4-(piperidin-3-yl)pyridine structure are pharmacophoric elements that can interact with nAChRs. For nicotinic agonists, a cationic nitrogen and a hydrogen bond acceptor are key features. nih.gov The pyridine nitrogen of nicotinic ligands can act as a hydrogen bond acceptor, forming a crucial bond with a backbone NH group at the receptor's subunit interface. nih.gov This interaction, along with a cation-π interaction involving the piperidine's cationic center and a conserved tryptophan residue, constitutes a critical part of the nicotinic pharmacophore. nih.gov Derivatives containing the piperidine ring have been designed and synthesized as novel antagonists for α7 nAChRs, which are considered important drug targets for various physiopathological processes. frontiersin.org The development of molecules that selectively target specific nAChR subtypes, such as the α4β2 receptors strongly associated with nicotine (B1678760) addiction, is an area of growing interest. nih.gov
N-Methyl-D-aspartate (NMDA) receptors are glutamate-gated ion channels essential for excitatory neurotransmission and synaptic plasticity in the CNS. iipseries.org Dysregulation of NMDA receptor activity is linked to a variety of neurological and psychological disorders. iipseries.org Certain piperidine derivatives have been identified as potent antagonists of the NMDA receptor. For example, 4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine was identified as a potent and selective antagonist of the NR1A/2B subtype of the NMDA receptor. nih.gov The development of antagonists with high affinity and selectivity for specific subtypes, particularly the NR1/NR2B receptor, is a key objective in developing treatments for central nervous system diseases with fewer side effects. google.com Compounds like Ifenprodil, which contains a piperidine moiety, show high affinity for the NR1/NR2B receptor and have demonstrated neuroprotective effects. iipseries.orggoogle.com
The glycine (B1666218) transporter 1 (GlyT1) regulates the concentration of glycine, an obligatory co-agonist at NMDA receptors, in the synaptic cleft. researchgate.netnih.gov Inhibition of GlyT1 is a therapeutic strategy aimed at increasing synaptic glycine levels, thereby potentiating NMDA receptor function. nih.govresearchgate.net This mechanism is considered a promising approach for treating CNS disorders characterized by NMDA receptor hypofunction, such as schizophrenia. nih.govnih.gov The first potent and selective GlyT1 inhibitors were sarcosine-based derivatives carrying large hydrophobic fragments. discmedicine.com Subsequent research has led to the discovery of diverse structural classes of GlyT1 inhibitors. For instance, ASP2535, a compound containing a pyridyl group, was identified as a novel and potent GlyT1 inhibitor that improves cognition in animal models. nih.gov
The histamine (B1213489) H3 receptor (H3R) and the sigma-1 receptor (σ1R) are both important drug targets in the CNS. H3Rs are G protein-coupled receptors that act as auto- and heteroreceptors to regulate the release of various neurotransmitters. nih.govacs.org The σ1R is a unique ligand-regulated chaperone protein that modulates the signaling of other proteins and is implicated in pain, depression, and schizophrenia. nih.gov
Recent research has focused on developing dual-acting ligands that target both H3R and σ1R, which may offer improved therapeutic efficacy for complex conditions like neuropathic pain. nih.govacs.orgrepositoriosalud.es Structural studies have revealed that the piperidine moiety is a critical feature for dual H3/σ1 receptor activity. nih.govacs.orgrepositoriosalud.esacs.org In several series of compounds, replacing a piperazine (B1678402) ring with a piperidine ring significantly increased affinity for the σ1 receptor while maintaining high affinity for the H3 receptor. repositoriosalud.esacs.orgnih.gov For example, a comparison between a piperazine analogue (KSK67) and its piperidine counterpart (KSK68) showed that KSK67 was highly selective for H3R, whereas KSK68 showed high affinity for both receptors. acs.org This highlights the piperidine core as a key structural element for achieving this dual antagonism. repositoriosalud.esacs.org Several piperidine-based compounds have been identified as high-affinity H3R and σ1R antagonists with promising antinociceptive properties. repositoriosalud.esacs.org
| Compound | hH3R Ki (nM) | σ1R Ki (nM) | Reference |
|---|---|---|---|
| Compound 5 (piperidine derivative) | 7.70 | 3.64 | repositoriosalud.esacs.orgnih.gov |
| Compound 4 (piperazine analogue of Cmpd 5) | 3.17 | 1531 | repositoriosalud.esacs.orgnih.gov |
| Compound 11 | 6.2 | 4.41 | nih.gov |
| Compound 16 | N/A | 7.6 | nih.gov |
| E377 | 6.2 | N/A | nih.gov |
| KSK68 (piperidine derivative) | High Affinity | High Affinity | nih.govacs.org |
| KSK67 (piperazine analogue of KSK68) | High Affinity | Low Affinity | nih.govacs.org |
Enzyme Inhibition Profiling
The therapeutic potential of chemical compounds is often elucidated through their interaction with specific enzymes. The structural motif of a 3- or 4-substituted piperidine ring connected to a pyridine core, as seen in 4-(Piperidin-3-yl)pyridine, has been explored in the development of inhibitors for various enzymatic targets. This section details the inhibitory profile of this compound and its structural relatives against several key enzymes.
Cholesterol 24-hydroxylase (CH24H), or CYP46A1, is a brain-specific cytochrome P450 enzyme that plays a crucial role in cholesterol homeostasis in the brain by converting cholesterol to 24S-hydroxycholesterol (24HC). acs.org The inhibition of this enzyme is a therapeutic strategy for neurological conditions involving neural hyperexcitation.
Research into novel CH24H inhibitors has led to the design and synthesis of 3,4-disubstituted pyridine derivatives. acs.org In this context, the 3-substituted-4-phenylpyridine scaffold was validated as a novel class of CH24H inhibitors. The introduction of a piperidin-4-yl group at the 3-position of a 4-phenylpyridine (B135609) core resulted in a compound with an IC₅₀ value of 950 nM against the human CH24H enzyme. acs.org While this specific compound featured a piperidin-4-yl group, its activity underscores the potential of the piperidinyl-pyridine scaffold in CH24H inhibition. Further optimization of this series, focusing on factors like ligand-lipophilicity efficiency, led to the discovery of highly potent and selective CH24H inhibitors. acs.org For instance, the 4-(4-methyl-1-pyrazolyl)pyridine derivative, compound 17 , emerged as a potent inhibitor with an IC₅₀ of 8.5 nM. acs.org
| Compound | Modification | IC₅₀ (nM) |
|---|---|---|
| Compound 3 | 4-phenylpyridine with 3-(piperidin-4-yl) group | 950 |
| Compound 4 | Replacement of piperidin-4-yl with piperazinyl | 52 |
| Compound 5 | Replacement of piperidin-4-yl with phenyl | 74 |
| Compound 17 | 4-(4-methyl-1-pyrazolyl)pyridine derivative | 8.5 |
Renin is an aspartic proteinase that catalyzes the first and rate-limiting step in the renin-angiotensin-aldosterone system (RAAS), making it a key target for antihypertensive therapies. High-throughput screening efforts have identified 3,4-disubstituted piperidine derivatives as a novel class of nonpeptidomimetic renin inhibitors. Structural analysis of the renin active site complexed with these piperidine derivatives revealed that their binding induces significant conformational changes, providing a basis for their inhibitory action. The optimization of this structural class has led to the development of piperidine derivatives with picomolar affinities for renin.
While direct inhibition of MEK1 by 4-(Piperidin-3-yl)pyridine dihydrochloride (B599025) is not documented, related heterocyclic compounds containing piperidine moieties have been investigated as potential kinase inhibitors. For instance, a study on Cancer Osaka Thyroid (COT) kinase (also known as Tpl2/MAP3K8), which is upstream of MEK in the ERK pathway, identified a complex molecule, 3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1H-indol-2-yl)-1H-indazole-6-carbonitrile, as a potent inhibitor. This highlights the utility of the piperidine scaffold in designing inhibitors that can bind to the active sites of kinases.
Histone lysine (B10760008) demethylases, such as those in the KDM4 and KDM5 families, are epigenetic regulators and have emerged as important therapeutic targets, particularly in oncology. acs.org Research into inhibitors for these enzymes has explored various pyridine-based scaffolds.
Optimization of pyridine-4-carboxylate inhibitors led to the identification of non-carboxylate inhibitors derived from pyrido[3,4-d]pyrimidin-4(3H)-one. scilit.com Furthermore, a series of 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives were developed as potent, cell-permeable inhibitors of both KDM4 and KDM5 families. acs.org For example, constraining a substituent with a piperidine ring led to a compound (53a ) that proved to be a potent inhibitor of KDM4A (IC₅₀ = 0.126 μM) and KDM4B (IC₅₀ = 0.050 μM), as well as KDM5B (IC₅₀ = 0.014 μM) and KDM5C (IC₅₀ = 0.023 μM). acs.org Another related compound (54j ) also showed a balanced and potent inhibition profile against KDM4 and KDM5 subfamily members. acs.org
Separately, studies on 3-(piperidin-4-ylmethoxy)pyridine (B1265346) containing compounds have identified potent inhibitors of Lysine Specific Demethylase 1 (LSD1/KDM1A), with Kᵢ values as low as 29 nM. nih.govnih.gov These findings demonstrate that the piperidinyl-pyridine motif is a viable scaffold for developing inhibitors of various histone lysine demethylases.
| Compound | Target Enzyme | IC₅₀ (μM) |
|---|---|---|
| Compound 53a | KDM4A | 0.126 |
| KDM4B | 0.050 | |
| KDM5B | 0.014 | |
| KDM5C | 0.023 | |
| Compound 54j | KDM4A | 0.080 |
| KDM4B | 0.017 | |
| KDM5B | 0.014 | |
| KDM5C | 0.051 |
Ribonucleotide reductases (RNRs) are enzymes that catalyze the formation of deoxyribonucleotides from ribonucleotides, a critical step in DNA synthesis and repair. While there is no specific data on the binding of 4-(Piperidin-3-yl)pyridine dihydrochloride to RNRs, the potential for related structures to interact with nucleotide-binding sites has been explored. For example, a crystallographic study investigated the binding of 3'-N-piperidine-4-carboxyl-3'-deoxy-ara-uridine to ribonuclease A, a different enzyme involved in RNA metabolism. nih.gov This study revealed that the piperidine-containing ligand could bind within the RNA binding cavity, suggesting the versatility of the piperidine moiety in interacting with nucleotide-processing enzymes. nih.gov This indicates that piperidine derivatives could potentially be designed to target the substrate-binding sites of enzymes like RNRs.
Preclinical Pharmacodynamic Characterization
The pharmacodynamic effects of compounds related to 4-(Piperidin-3-yl)pyridine have been characterized in preclinical models, particularly in the context of CH24H inhibition. The potent and selective CH24H inhibitor 17 , a 4-(4-methyl-1-pyrazolyl)pyridine derivative, demonstrated target engagement in the central nervous system. acs.org Following oral administration of this compound at 30 mg/kg to mice, a significant reduction of 24S-hydroxycholesterol (24HC) levels by 26% was observed in the brain. acs.org This result confirmed both the blood-brain barrier penetration of the compound and its ability to modulate the activity of its enzymatic target in vivo. acs.org Such preclinical pharmacodynamic studies are crucial for validating the therapeutic hypothesis and guiding the development of novel enzyme inhibitors.
In vitro Biological Assays
In vitro studies are fundamental in pharmacology, offering a controlled environment to investigate the direct interaction of a compound with biological targets such as enzymes and receptors, and to assess its effects on cellular functions. For this compound, a range of assays would typically be employed to elucidate its mechanism of action and pharmacological profile.
Interactive Data Table: Overview of Potential In vitro Assays
| Assay Type | Target/System | Potential Measured Effect |
| Receptor Binding Assays | Specific G-protein coupled receptors (GPCRs), ion channels, or transporters | Affinity (Ki) and selectivity of the compound for various receptor subtypes. |
| Enzyme Inhibition Assays | Kinases, proteases, or other enzymes relevant to disease pathways | Potency (IC50) in inhibiting enzyme activity. |
| Cell-Based Assays | Cancer cell lines, primary neuronal cultures, or immune cells | Effects on cell viability, proliferation, signaling pathways, or inflammatory responses. |
| Functional Assays | Calcium imaging, electrophysiology, or reporter gene assays | Measurement of the compound's agonistic or antagonistic activity at a specific target. |
Detailed research findings from such assays would provide critical information. For instance, determining the binding affinity of this compound to a panel of neurotransmitter receptors could suggest its potential utility in neurological disorders. Similarly, assessing its inhibitory activity against specific kinases could indicate a possible role in cancer therapy. However, based on currently available public domain scientific literature, specific data from these assays for this compound are not extensively reported.
In vivo Preclinical Models for Efficacy Evaluation
Following promising in vitro results, the evaluation of a compound's efficacy in living organisms is a critical next step. In vivo preclinical models, typically involving animal studies, are designed to assess the therapeutic potential of a compound in a complex physiological system that mimics a human disease.
Interactive Data Table: Examples of Potential In vivo Preclinical Models
| Disease Area | Animal Model | Potential Efficacy Endpoint |
| Oncology | Xenograft models (human tumor cells implanted in immunocompromised mice) | Tumor growth inhibition, reduction in metastasis. |
| Neuroscience | Models of Parkinson's disease, Alzheimer's disease, or depression in rodents | Improvement in motor function, cognitive performance, or depressive-like behaviors. |
| Inflammation | Models of arthritis or inflammatory bowel disease in rodents | Reduction in inflammation markers, improvement in clinical scores. |
The selection of an appropriate preclinical model is dictated by the in vitro pharmacological profile of the compound. For example, if this compound demonstrated potent and selective inhibition of a kinase implicated in tumor progression in vitro, its efficacy would be evaluated in corresponding cancer xenograft models. The primary outcomes measured in these studies would be tumor growth inhibition and survival rates. As with the in vitro data, specific and detailed reports of in vivo efficacy studies for this compound are not widely available in the public scientific literature.
Structure Activity Relationship Sar Profiling
Impact of Pyridine (B92270) and Piperidine (B6355638) Ring Substitutions on Biological Activity
The biological activity of 4-(piperidin-3-yl)pyridine (B3240560) analogs can be significantly modulated by the introduction of various substituents on both the pyridine and piperidine rings. These modifications can alter the compound's affinity and selectivity for its biological targets by influencing factors such as steric hindrance, electronic distribution, and lipophilicity.
Pyridine Ring Substitutions:
Substitutions on the pyridine ring have been shown to have a pronounced effect on the pharmacological properties of related compounds. For instance, in a series of epibatidine (B1211577) analogs, which feature a pyridine ring, substitutions such as fluoro, bromo, and amino groups led to varied affinities and efficacies at different neuronal nicotinic receptor subtypes. The fluoro analog, for example, displayed significantly greater affinity for β2-containing receptors over β4-containing ones. nih.gov Similarly, the amino analog exhibited a preference for β2- over β4-containing receptors and showed differential efficacy and potency across α3β4 and α4β2 subtypes. nih.gov In another study on MSK1 inhibitors, the position of a phenyl substituent on the pyridine ring was critical for activity; compounds with the phenyl group at position 6 were active, while those with substitutions at positions 3, 4, or 5 were inactive. nih.gov
Piperidine Ring Substitutions:
Modifications to the piperidine ring are also a key strategy in tuning the biological activity of these analogs. In a series of compounds targeting the presynaptic choline (B1196258) transporter, the removal of an isopropyl group from the piperidine ether resulted in a significant loss of activity. acs.org Conversely, a methylpiperidine ether analog was found to be equipotent with the isopropyl version. acs.org Research on novel 1,4-disubstituted piperidines as potential anticancer agents revealed that the presence of a benzyl (B1604629) or a Boc group at the N-1 position, along with aromatic groups at the C-4 position, was important for their cytostatic properties. nih.gov Furthermore, in a series of sulfonamide derivatives with anticancer activity, a 4-methylpiperidin-1-yl sulfonyl)phenyl ethylidene hydrazine (B178648) core was a common feature, suggesting the importance of this substitution pattern for their biological effects. mdpi.com
The following table summarizes the impact of various substitutions on the biological activity of pyridylpiperidine and related analogs.
| Ring | Substituent | Position | Impact on Biological Activity | Reference Compound Class |
| Pyridine | Fluoro | 2' | Increased affinity for β2- vs. β4-containing nAChRs | Epibatidine analogs nih.gov |
| Pyridine | Amino | 2' | Increased affinity for β2- vs. β4-containing nAChRs; differential efficacy | Epibatidine analogs nih.gov |
| Pyridine | Phenyl | 6 | Essential for MSK1 inhibitory activity | Arylpyridin-2-yl guanidines nih.gov |
| Piperidine | N-Benzyl | 1 | Important for optimal cytostatic properties | 1,4-disubstituted piperidines nih.gov |
| Piperidine | 4-Methyl | 4 | Contributes to anticancer and VEGFR-2 inhibitory activity | Sulfonamide derivatives mdpi.com |
| Piperidine | 4-Isopropyl | 4 | Removal leads to decreased activity | 4-methoxy-3-(piperidin-4-yl)oxy benzamides acs.org |
Positional Isomerism and Stereochemical Effects on Biological Efficacy and Selectivity
The spatial arrangement of atoms and functional groups within a molecule, dictated by positional isomerism and stereochemistry, plays a crucial role in determining the biological efficacy and selectivity of 4-(piperidin-3-yl)pyridine analogs.
Positional Isomerism:
The point of attachment of the piperidine ring to the pyridine moiety, as well as the substitution pattern on the piperidine ring itself, significantly influences biological activity. For example, in a study of lysine (B10760008) specific demethylase 1 (LSD1) inhibitors, analogs containing a piperidin-3-yl substituent were found to be significantly less favorable for activity compared to their piperidin-4-yl counterparts. nih.gov This suggests that the orientation of the piperidine ring and its substituents relative to the pyridine core is critical for optimal interaction with the biological target.
In a series of JDTic analogs, which are kappa opioid receptor (KOR) antagonists, the replacement of a 3-hydroxyphenyl ring with 2-, 3-, or 4-pyridyl groups resulted in compounds that remained potent and selective KOR antagonists. acs.org This indicates that while the presence of the pyridine ring is tolerated, its point of attachment can fine-tune the compound's pharmacological profile.
Stereochemical Effects:
The stereochemistry of the chiral center at the 3-position of the piperidine ring can have a profound impact on biological activity. In a study on piperidin-4-one derivatives, the stereochemical orientation of substituents was shown to affect their antibacterial, antifungal, and anthelmintic activities. mdpi.com Although this study was not on 4-(piperidin-3-yl)pyridine itself, it highlights the general principle that the three-dimensional arrangement of atoms is a key determinant of biological function in piperidine-containing compounds. The synthesis of new series of (2S,3R,4S,6R)-3-methyl-4-alkyl-2,6-diarylpiperidin-4-ol demonstrated how specific stereoisomers can be isolated and their distinct biological activities evaluated. mdpi.com
The following table provides examples of how positional isomerism and stereochemistry can affect the biological efficacy of pyridylpiperidine analogs.
| Isomeric Variation | Compound Series | Observation | Implication |
| Piperidine Substitution | LSD1 Inhibitors | Piperidin-3-yl analogs are less active than piperidin-4-yl analogs. nih.gov | The position of substitution on the piperidine ring is critical for target binding. |
| Pyridine Isomerism | JDTic Analogs | 2-, 3-, and 4-pyridyl bioisosteres of a 3-hydroxyphenyl group all yielded potent KOR antagonists. acs.org | The position of the nitrogen within the aromatic ring can be varied while maintaining activity. |
| Stereochemistry | Piperidin-4-one Derivatives | The stereochemical configuration of substituents influences antibacterial and antifungal activity. mdpi.com | Specific stereoisomers are likely required for optimal biological activity in 4-(piperidin-3-yl)pyridine analogs. |
Role of Linker Modifications Between Heterocyclic Moieties
In the specific scaffold of 4-(piperidin-3-yl)pyridine, the pyridine and piperidine rings are directly connected. The available scientific literature primarily focuses on the structure-activity relationships arising from substitutions on these rings, as detailed in the preceding sections. There is limited information on the systematic introduction and modification of a linker between these two directly attached heterocyclic moieties as a primary strategy for SAR exploration in this particular compound class.
However, in related but structurally distinct classes of compounds where a linker is inherently present between a pyridyl and a piperidinyl (or other cyclic amine) moiety, modifications of this linker have been shown to be a critical determinant of biological activity. For instance, in a series of LSD1 inhibitors, changing an ether linkage (-O-) between a pyridine core and a piperidine group to an amine linkage (-NH-) was found to be highly unfavorable, resulting in a significant reduction in activity. nih.gov
Bioisosteric Replacements and Their Influence on Pharmacological Profiles
Bioisosteric replacement is a widely used strategy in medicinal chemistry to modulate the potency, selectivity, and pharmacokinetic properties of a lead compound. This involves substituting a functional group or a whole ring system with another that has similar steric and electronic properties.
Pyridine Ring Bioisosteres:
The pyridine ring in 4-(piperidin-3-yl)pyridine analogs can be replaced with other aromatic or heteroaromatic systems to explore new chemical space and improve pharmacological properties. For example, in a series of kappa opioid receptor antagonists, the 3-hydroxyphenyl group of a lead compound was replaced with 2-, 3-, and 4-pyridyl groups, as well as a 3-thienyl group, all of which resulted in potent and selective antagonists. acs.org This demonstrates the feasibility of using different heterocycles as bioisosteres for a phenyl ring to maintain or enhance biological activity. In another example, the replacement of a pyridine ring in the antihistamine drug Rupatadine with a saturated 3-azabicyclo[3.1.1]heptane core led to a dramatic improvement in solubility, metabolic stability, and lipophilicity. mdpi.com Furthermore, 2-difluoromethylpyridine has been proposed as a bioisosteric replacement for pyridine-N-oxide in quorum sensing inhibitors, leading to enhanced activity. researchgate.net
Piperidine Ring Bioisosteres:
The piperidine ring can also be replaced by other cyclic systems to alter a compound's properties. Spirocyclic systems, such as 2-azaspiro[3.3]heptane and 1-azaspiro[3.3]heptane, have been proposed as bioisosteres for the piperidine ring, with the potential to improve solubility and reduce metabolic degradation. These spirocyclic analogs can offer similar basicity and lipophilicity to the parent piperidine while potentially improving metabolic stability.
The following table summarizes various bioisosteric replacements for the pyridine and piperidine rings and their observed effects.
| Original Moiety | Bioisosteric Replacement | Compound Class | Effect on Pharmacological Profile |
| 3-Hydroxyphenyl | 2-, 3-, or 4-Pyridyl; 3-Thienyl | JDTic Analogs (KOR antagonists) | Maintained potency and selectivity. acs.org |
| Pyridine | 3-Azabicyclo[3.1.1]heptane | Rupatadine (Antihistamine) | Improved solubility, metabolic stability, and lipophilicity. mdpi.com |
| Pyridine-N-Oxide | 2-Difluoromethylpyridine | Quorum Sensing Inhibitors | Enhanced biological activity. researchgate.net |
| Piperidine | 2-Azaspiro[3.3]heptane | General | Proposed to improve solubility and reduce metabolic degradation. |
| Piperidine | 1-Azaspiro[3.3]heptane | General | Similar basicity and lipophilicity, with potential for improved metabolic stability. |
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of new, unsynthesized analogs, thereby guiding drug design and optimization.
In another 3D-QSAR study on 2-((pyridin-3-yloxy)methyl)piperazine derivatives as α7 nicotinic acetylcholine (B1216132) receptor modulators, comparative molecular field analysis (CoMFA) was employed. mdpi.com The resulting model showed a significant correlation between the steric and electrostatic fields of the molecules and their anti-inflammatory activity, with electrostatic contributions being more dominant. mdpi.com
For a series of thiazolo[4,5-b]pyridine (B1357651) derivatives acting as H3 receptor antagonists, a 2D-QSAR study was conducted. The models generated using partial least squares regression (PLSR) indicated that the biological activity was influenced by descriptors related to the count of nitrogen and oxygen atoms, as well as the hydrophobic and hydrophilic properties of the molecules.
Data Set Selection: A series of analogs with a common core structure and a range of biological activities is chosen.
Descriptor Calculation: A variety of molecular descriptors (e.g., physicochemical, electronic, steric, topological) are calculated for each molecule.
Model Generation: Statistical methods are used to build a mathematical model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the model is rigorously tested using both internal and external validation techniques.
The insights gained from such QSAR models can guide the rational design of novel 4-(piperidin-3-yl)pyridine analogs with improved potency and selectivity.
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. This information is crucial for understanding the basis of molecular recognition and for designing more potent and selective inhibitors.
In a typical molecular docking workflow, the three-dimensional structures of both the ligand (e.g., a derivative of 4-(piperidin-3-yl)pyridine) and the target protein are required. The protein structure is often obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or through homology modeling. The ligand's structure can be built and optimized using molecular mechanics or quantum mechanics methods. The docking software then samples a large number of possible conformations and orientations of the ligand within the protein's binding site and scores them based on a scoring function that estimates the binding affinity.
For instance, in a study on 4-piperidinopyridine and 4-piperidinopyrimidine derivatives as potential inhibitors of oxidosqualene cyclase (OSC), a key enzyme in cholesterol biosynthesis, molecular docking was used to evaluate their binding efficiency. researchgate.net The analysis revealed that these compounds could fit into the active site of OSC, forming key interactions that are important for inhibition. researchgate.net The types of interactions observed for these pyridine-piperidine scaffolds include:
Hydrogen Bonding: The nitrogen atoms in the pyridine (B92270) and piperidine (B6355638) rings can act as hydrogen bond acceptors or donors, forming interactions with amino acid residues in the active site. researchgate.net
Hydrophobic Interactions: The aliphatic piperidine ring and the aromatic pyridine ring can engage in hydrophobic interactions with nonpolar residues of the protein. researchgate.net
π-π Stacking and Electrostatic Interactions: The pyridine ring can participate in π-π stacking with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan, and also engage in electrostatic interactions. researchgate.net
The results from such docking studies, including the predicted binding energy and the specific interactions, provide a structural hypothesis for the ligand's activity and can guide the synthesis of new analogs with improved binding properties. A hypothetical docking summary for a piperidinyl-pyridine ligand is presented in Table 1.
| Ligand | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Piperidinyl-pyridine Analog | Generic Kinase A | -8.5 | ASP145 | Hydrogen Bond |
| LYS33 | Hydrogen Bond | |||
| PHE144 | π-π Stacking | |||
| LEU83 | Hydrophobic |
This table presents hypothetical data for illustrative purposes.
Pharmacophore Modeling and Virtual Screening Strategies
Pharmacophore modeling is another powerful computational technique used in drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, positive/negative charges) that a molecule must possess to interact with a specific biological target. Once a pharmacophore model is developed, it can be used as a 3D query to search large databases of chemical compounds in a process called virtual screening, to identify novel molecules that are likely to be active. rsc.org
A pharmacophore model can be generated in two primary ways:
Ligand-based: When the 3D structure of the target is unknown, a model can be built by aligning a set of known active molecules and extracting their common chemical features.
Structure-based: If the structure of the protein-ligand complex is available, the key interaction points between the ligand and the protein can be directly translated into pharmacophoric features.
For a molecule containing the 4-(piperidin-3-yl)pyridine (B3240560) scaffold, a hypothetical pharmacophore model might include features like a hydrogen bond acceptor (the pyridine nitrogen), a hydrogen bond donor (the piperidine nitrogen, when protonated), and an aromatic ring feature. This model could then be used to screen compound libraries for new potential inhibitors of a target of interest. Virtual screening can significantly reduce the number of compounds that need to be synthesized and tested experimentally, thus saving time and resources in the early stages of drug discovery.
| Pharmacophore Feature | Description | Potential Interacting Group on Target |
| Hydrogen Bond Acceptor (HBA) | Pyridine Nitrogen | Amino acid residues like Serine, Threonine, Lysine (B10760008) |
| Hydrogen Bond Donor (HBD) | Protonated Piperidine Nitrogen | Amino acid residues like Aspartate, Glutamate, backbone carbonyls |
| Aromatic Ring (AR) | Pyridine Ring | Aromatic residues (e.g., Phe, Tyr, Trp) for π-π stacking |
| Positive Ionizable (PI) | Protonated Piperidine | Acidic residues (e.g., Asp, Glu) for salt bridges |
This table presents a hypothetical pharmacophore model for the 4-(piperidin-3-yl)pyridine scaffold.
Ab Initio and Density Functional Theory (DFT) Calculations for Conformational Analysis and Electronic Properties
Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to study the electronic structure and properties of molecules from first principles, without the need for empirical parameters. These methods provide highly accurate information about molecular geometry, conformational energies, electronic properties (such as electrostatic potential and frontier molecular orbitals), and vibrational frequencies. nih.gov
For 4-(piperidin-3-yl)pyridine, DFT calculations can be employed for:
Conformational Analysis: The piperidine ring can exist in different conformations (e.g., chair, boat, twist-boat), and the relative orientation of the pyridine and piperidine rings can vary. DFT calculations can determine the energies of these different conformers, identifying the most stable, low-energy shapes the molecule is likely to adopt. researchgate.net This is crucial because the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into a protein's binding site.
Electronic Properties: DFT can be used to calculate the distribution of electron density in the molecule and to generate a molecular electrostatic potential (MEP) map. The MEP map highlights the electron-rich (negative potential) and electron-poor (positive potential) regions of a molecule, which are important for understanding and predicting non-covalent interactions with a biological target. Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.gov
A study on the nucleophilicity of substituted pyridines utilized DFT calculations to correlate electronic properties with reactivity, demonstrating the predictive power of these methods for understanding chemical behavior. ias.ac.in
| Calculated Property | Typical DFT Functional/Basis Set | Information Gained |
| Optimized Geometry | B3LYP/6-31G(d,p) | Most stable 3D structure, bond lengths, and angles. nih.gov |
| Conformational Energies | B3LYP/6-31G(d,p) | Relative stability of different conformers. researchgate.net |
| Molecular Electrostatic Potential (MEP) | B3LYP/6-31G(d,p) | Regions of positive and negative charge, predicting interaction sites. |
| HOMO-LUMO Energies | B3LYP/6-31G(d,p) | Chemical reactivity, electronic excitation properties. nih.gov |
This table provides examples of properties calculated using DFT and the insights they provide.
Prediction of Binding Affinity and Selectivity using Computational Methods
A primary goal of computational chemistry in drug design is the accurate prediction of a ligand's binding affinity for its target protein. Binding affinity is often expressed as the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). Computational methods for predicting binding affinity range from fast but approximate scoring functions used in molecular docking to more rigorous and computationally expensive methods like free energy perturbation (FEP) and thermodynamic integration (TI). nih.gov
These methods calculate the free energy change (ΔG) upon binding of a ligand to a protein. A more negative ΔG indicates a stronger binding affinity. These predictions can be used to rank a series of compounds and prioritize the most promising candidates for synthesis.
Furthermore, computational methods are crucial for predicting selectivity. A successful drug should bind strongly to its intended target while having weak or no affinity for other proteins, especially those that could cause adverse effects. For example, in a study of 3-(piperidin-4-ylmethoxy)pyridine (B1265346) derivatives as inhibitors of Lysine Specific Demethylase 1 (LSD1), the compounds were also evaluated for their activity against the related enzymes monoamine oxidase A and B (MAO-A and MAO-B) to determine their selectivity. nih.govnih.gov Computational approaches can predict selectivity by calculating the binding affinities of a compound for the target protein and for off-target proteins and comparing the resulting values. nih.gov
| Compound | Target | Predicted Binding Affinity (Ki, nM) | Off-Target | Predicted Selectivity Ratio (Ki Off-Target / Ki Target) |
| Analog A | LSD1 | 30 | MAO-A | >1600 |
| MAO-B | >500 | |||
| Analog B | LSD1 | 500 | MAO-A | >100 |
| MAO-B | >20 |
This table is based on representative data for illustrative purposes, inspired by findings for related compounds. nih.gov
By integrating these computational techniques, researchers can build a comprehensive understanding of the structure-activity relationships (SAR) for a series of compounds like those based on the 4-(piperidin-3-yl)pyridine scaffold, ultimately leading to the design of more effective and safer medicines.
Chemical Space Exploration: Derivatives and Analogues
Systematic Synthesis and Evaluation of 4-(Piperidin-3-yl)pyridine (B3240560) Analogues
The systematic synthesis of analogues of 4-(piperidin-3-yl)pyridine allows for a thorough investigation of structure-activity relationships (SAR). Modifications can be strategically introduced at various positions on both the piperidine (B6355638) and pyridine (B92270) rings to optimize potency, selectivity, and pharmacokinetic properties.
One common approach involves the N-functionalization of the piperidine ring. rsc.org This can lead to the creation of a diverse set of compounds with varying substituents, such as amides. For instance, a series of (substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl}methanone derivatives were synthesized to explore their therapeutic potential. rsc.org Although this example features a piperidin-4-yl linkage, a similar synthetic strategy could be applied to the 3-yl isomer to generate a library of N-acylated or N-alkylated 4-(piperidin-3-yl)pyridine analogues.
Another key modification strategy focuses on the substitution pattern of the pyridine ring. The introduction of various functional groups at different positions can significantly influence the electronic properties and binding interactions of the molecule. For example, in the development of Lysine (B10760008) Specific Demethylase 1 (LSD1) inhibitors, a series of 3-(piperidin-4-ylmethoxy)pyridine (B1265346) containing compounds were synthesized and evaluated. researchgate.netexplorationpub.com This highlights how modifications to the pyridine core and the linker between the two rings are crucial for biological activity.
The evaluation of these systematically synthesized analogues typically involves a battery of in vitro and in vivo assays to determine their biological effects. For example, in a study focused on developing agents against bacterial wilt in tomatoes, novel pyridine-3-carboxamide (B1143946) analogs were synthesized and their efficacy was investigated, revealing that the positions and types of substituents on the aromatic rings strongly influenced their biological activity. researchgate.netresearchgate.net
A representative, albeit hypothetical, synthetic scheme for generating analogues could involve the coupling of a suitably protected 3-bromopyridine (B30812) with a piperidine derivative, followed by functionalization of the piperidine nitrogen and/or further substitution on the pyridine ring. The resulting compounds would then be evaluated for their intended biological activity.
| Modification Strategy | Example of Analogue Class | Key Research Findings | Relevant Citations |
|---|---|---|---|
| N-Functionalization of Piperidine Ring | N-Aryl/Alkyl amides | Variation in the functional group at the N-terminus can lead to compounds with significant antiproliferative activity. | rsc.org |
| Substitution on Pyridine Ring | Substituted Pyridine-3-carboxamides | The position and nature of substituents on the pyridine ring strongly influence biological activity against bacterial pathogens. | researchgate.netresearchgate.net |
| Modification of the Linker | 3-(Piperidin-4-ylmethoxy)pyridine derivatives | The nature of the linkage (e.g., -O- vs. -NH-) between the piperidine and pyridine moieties can be critical for inhibitory potency. | researchgate.netexplorationpub.com |
Heterocyclic Ring Modifications and Fused Ring Systems
Beyond simple substitution, the core heterocyclic structure of 4-(piperidin-3-yl)pyridine can be modified to create more complex chemical entities. One common strategy is the hydrogenation of the pyridine ring to yield a 3,4'-bipiperidine system, which can alter the three-dimensional shape and basicity of the molecule. rsc.orgnih.gov
Furthermore, the pyridine or piperidine ring can be fused with other ring systems to create novel polycyclic scaffolds. Fused heterocyclic systems are of great interest in medicinal chemistry as they can lead to conformationally restricted molecules with unique biological activities. broadpharm.com For instance, the pyridine unit is a component of various fused systems such as chromenopyridines, which have shown a broad spectrum of biological properties. nih.gov Synthetic strategies for creating such fused systems often involve multi-step reactions starting from functionalized pyridines or chromenes. nih.gov
Another approach involves the synthesis of thiazolo-fused isoquinolones through cycloaddition reactions, demonstrating how bicyclic pyridones can be used to build complex, three-dimensional fused heterocycles. nih.gov While not directly starting from 4-(piperidin-3-yl)pyridine, these methodologies showcase the potential for transforming the pyridine moiety into a more complex, fused ring system. The piperidine ring itself can also be part of a fused system, as seen in octahydropyrano[3,4-c]pyridine scaffolds, which are valuable for the creation of drug-like molecular libraries.
The formation of these fused ring systems can be achieved through various chemical reactions, including intramolecular cyclizations and cycloaddition reactions. For example, a Diels-Alder reaction can be used to form a pyridine ring from a 1,3-butadiene (B125203) moiety and an olefin.
| Modification Type | Resulting Scaffold Example | Synthetic Approach | Potential Impact | Relevant Citations |
|---|---|---|---|---|
| Ring Hydrogenation | 3,4'-Bipiperidine | Catalytic hydrogenation of the pyridine ring. | Alters molecular shape and basicity. | rsc.orgnih.gov |
| Ring Fusion (Pyridine) | Chromenopyridine | Multi-step synthesis from salicylaldehydes or chromones. | Creates rigid, polycyclic structures with diverse biological activities. | nih.gov |
| Ring Fusion (Piperidine) | Octahydropyrano[3,4-c]pyridine | Derived from naturally occurring quinine. | Serves as a scaffold for drug-like molecular libraries. | |
| Cycloaddition Reactions | Thiazolo-fused isoquinolones | [4+2] cycloaddition between bicyclic thiazolo 2-pyridones and arynes. | Rapid access to highly functionalized, structurally complex heterocycles. | nih.gov |
Development of Chemical Libraries for Drug Discovery Initiatives
The 4-(piperidin-3-yl)pyridine scaffold is well-suited for the development of chemical libraries for high-throughput screening and other drug discovery initiatives. Its modular nature allows for the creation of large numbers of diverse, yet related, compounds through combinatorial chemistry approaches.
Projects like the European Lead Factory have utilized piperidine and pyridine scaffolds to generate drug-like molecular libraries. The synthesis of enantiomerically pure scaffolds is often a key starting point for these libraries, ensuring stereochemical control in the final compounds. A rhodium-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids and phenyl pyridine-1(2H)-carboxylate has been reported as a key step in providing access to a wide variety of enantioenriched 3-substituted piperidines.
The design of these libraries often focuses on creating molecules with favorable physicochemical properties, such as appropriate molecular weight, lipophilicity, and aqueous solubility, to enhance their drug-likeness. The pyridine moiety, in particular, is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous FDA-approved drugs.
PROTAC (Proteolysis-Targeting Chimeras) Research with Piperidine Scaffolds
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. A typical PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two.
The linker plays a crucial role in the efficacy of a PROTAC, as its length, rigidity, and composition determine the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. Piperidine scaffolds have emerged as valuable components in PROTAC linker design. researchgate.net They can be incorporated into the linker to provide a degree of rigidity, which can help to pre-organize the PROTAC into a bioactive conformation. researchgate.netresearchgate.net This can lead to improved ternary complex formation and more efficient protein degradation.
Chemical Biology Research Applications
Development as Pharmacological Tools for Target Validation
While direct studies validating specific biological targets using 4-(Piperidin-3-yl)pyridine (B3240560) dihydrochloride (B599025) are not prominently documented, the broader class of piperidinyl-pyridine derivatives has been instrumental in the validation of several key proteins in drug discovery. For instance, derivatives of this structural class are explored for their ability to selectively bind to and modulate the activity of enzymes and receptors, thereby helping to confirm the role of these targets in disease processes. The modification of the piperidinyl-pyridine core allows for the systematic exploration of the chemical space around a biological target, which is a crucial aspect of target validation. The structure-activity relationship (SAR) studies conducted on analogous compounds help in identifying the key molecular interactions necessary for potent and selective inhibition or activation of a target. This foundational knowledge is critical before a target can be considered validated for further therapeutic development.
Applications in Probe Development for Biological Systems
The development of chemical probes is essential for the study of biological systems, and the 4-(Piperidin-3-yl)pyridine scaffold offers a promising starting point for creating such tools. A chemical probe is a small molecule that can selectively interact with a specific biological target, allowing for the interrogation of its function in a cellular or organismal context. The piperidinyl-pyridine structure can be functionalized with reporter groups, such as fluorescent tags or radioactive isotopes, to enable the visualization and quantification of the target's expression and localization. Furthermore, by attaching reactive groups, this scaffold can be used to create activity-based probes that covalently label the active site of an enzyme, providing a powerful method for studying enzyme function and for inhibitor screening. The versatility of the piperidinyl-pyridine core allows for the fine-tuning of properties such as cell permeability and target affinity, which are critical for the successful application of a chemical probe.
Investigation of Biological Pathways and Disease Mechanisms
Derivatives of 4-(Piperidin-3-yl)pyridine have been utilized as pharmacological inhibitors to dissect complex biological pathways and to understand the molecular basis of diseases. A notable example is the investigation into inflammatory pathways relevant to chronic obstructive pulmonary disease (COPD). nih.gov
In a study focusing on the signaling pathways that regulate the production of CXCR3 chemokines—which are involved in the recruitment of cytotoxic T lymphocytes in COPD—a complex derivative of 4-(Piperidin-3-yl)pyridine was employed. nih.gov This derivative, specifically 2-amino-6-(2’cyclopropylemethoxy-6’-hydroxy-phenyl)-4-piperidin-3-yl-pyridine-3-carbonitrile, was identified as a selective inhibitor of IκB kinase 1 and 2 (IKK1/2). nih.gov
The research demonstrated that this compound could inhibit the release of the CXCR3 ligands CXCL9, CXCL10, and CXCL11 from human bronchial epithelial cells stimulated with interferon-gamma (IFN-γ). nih.gov The inhibition of the release of these chemokines by the 4-(Piperidin-3-yl)pyridine derivative is detailed in the table below.
| Chemokine | EC₅₀ (µM) of 2-amino-6-(2’cyclopropylemethoxy-6’-hydroxy-phenyl)-4-piperidin-3-yl-pyridine-3-carbonitrile |
| CXCL9 | 0.74 ± 0.40 |
| CXCL10 | 0.27 ± 0.06 |
| CXCL11 | 0.88 ± 0.29 |
Table 1: Inhibitory activity of a 4-(Piperidin-3-yl)pyridine derivative on CXCR3 ligand release. Data is presented as the mean ± SEM. nih.gov
This study highlighted a novel, NF-κB-independent role for IKK2 in the signaling pathway of IFN-γ-stimulated CXCR3 ligand release. nih.gov By using this specific inhibitor, the researchers were able to probe the intricacies of this inflammatory pathway, suggesting that targeting IKK2 could be a therapeutic strategy for controlling the chronic inflammation observed in COPD. nih.gov This example underscores the value of the 4-(Piperidin-3-yl)pyridine scaffold in creating chemical tools to investigate and understand disease mechanisms at a molecular level.
Future Research Directions and Translational Perspectives
Elucidation of Further Unexplored Biological Activities and Molecular Targets
While the piperidine (B6355638) and pyridine (B92270) moieties are individually present in a vast array of FDA-approved drugs, the specific combination in the 4-(piperidin-3-yl)pyridine (B3240560) scaffold holds potential for novel therapeutic applications beyond its current scope. nih.govresearchgate.net The piperidine ring is a frequent component in molecules targeting the central nervous system (CNS) and in anticancer agents. nih.govresearchgate.net Derivatives have shown cytotoxic effects against various cancer cell lines, including leukemia and lung cancer. researchgate.net Furthermore, related structures containing a 3-(piperidin-4-ylmethoxy)pyridine (B1265346) core have been identified as potent and selective inhibitors of Lysine (B10760008) Specific Demethylase 1 (LSD1), an epigenetic target implicated in cancer. nih.govnih.govacs.org
Future research should focus on systematically screening 4-(piperidin-3-yl)pyridine dihydrochloride (B599025) and its analogs against a broader range of biological targets. Given the prevalence of the piperidine scaffold in CNS drugs, exploring its activity on neurological targets such as dopamine (B1211576) and serotonin (B10506) receptors, or its potential as an antipsychotic or anticonvulsant agent, is a logical next step. nih.gov Additionally, its potential as an inhibitor for other histone-modifying enzymes beyond LSD1 warrants investigation. The known anticancer activity of related compounds suggests that screening against diverse panels of cancer cell lines could reveal novel antineoplastic properties. researchgate.netnih.gov
| Potential Research Area | Rationale | Example Molecular Targets |
| Oncology | Piperidine analogs show activity against leukemia and solid tumors. researchgate.netnih.gov | Kinases, Topoisomerases, Other Demethylases |
| Neuroscience | Piperidine is a common scaffold in CNS-active drugs. nih.gov | Dopamine Receptors, Serotonin Receptors, mGlu5 Receptor |
| Infectious Diseases | Pyridine derivatives have demonstrated antimicrobial and antiviral properties. ijnrd.orgnih.gov | Bacterial enzymes (e.g., InhA), Viral polymerases |
| Epigenetics | Related structures are potent LSD1 inhibitors. nih.govacs.org | Other Histone Demethylases, Methyltransferases |
Advanced Synthetic Methodologies for Diversification and Scalability
The generation of diverse chemical libraries based on the 4-(piperidin-3-yl)pyridine scaffold is crucial for exploring its full therapeutic potential. Traditional methods for synthesizing 3-substituted piperidines can be lengthy and inefficient. nih.gov However, recent advancements in synthetic chemistry offer powerful tools for both diversification and large-scale production.
A key modern approach is the rhodium-catalyzed asymmetric reductive Heck reaction, which allows for the synthesis of enantioenriched 3-substituted piperidines from pyridine and boronic acids. nih.govacs.org This method demonstrates high yield, excellent enantioselectivity, and tolerance for a wide range of functional groups, making it ideal for creating diverse libraries of analogs. nih.gov Furthermore, this process has been proven to be scalable, a critical consideration for pharmaceutical development. acs.org Other modern techniques, such as the Minisci reaction for functionalizing pyridines, can provide concise and scalable routes to key intermediates. nih.gov Future efforts should focus on leveraging these advanced methods to build libraries of 4-(piperidin-3-yl)pyridine derivatives with varied substituents on both the piperidine and pyridine rings. This will enable comprehensive structure-activity relationship (SAR) studies.
| Synthetic Method | Description | Advantages |
| Rh-catalyzed Asymmetric Reductive Heck Reaction | A three-step process involving partial reduction of pyridine, asymmetric carbometalation, and another reduction. nih.govacs.org | High yield, excellent enantioselectivity, wide functional group tolerance, scalability. nih.govacs.org |
| Aza Diels-Alder Reactions | Cycloaddition reactions to construct the pyridine ring system. researchgate.net | Efficient for creating substituted pyridine derivatives. |
| Minisci Reaction | A radical substitution method for functionalizing heteroaromatic compounds like pyridine. nih.gov | Uses inexpensive starting materials, streamlined synthesis. nih.gov |
| Multi-component Reactions | Reactions where multiple starting materials react to form a product in a single step. mdpi.com | High efficiency, simple protocols, high yields. mdpi.com |
Integration of Multi-Omics Data with Chemical Biology Findings
To gain a deeper, systems-level understanding of the biological effects of 4-(piperidin-3-yl)pyridine derivatives, future research must integrate chemical biology findings with multi-omics data. nih.gov This approach involves analyzing the global changes within a biological system upon treatment with the compound, encompassing genomics, transcriptomics (RNA), proteomics (proteins), and metabolomics (metabolites). nih.govrsc.org
By treating cells or model organisms with a 4-(piperidin-3-yl)pyridine analog and subsequently analyzing the multi-omics data, researchers can move beyond a single target and construct a comprehensive picture of the compound's mechanism of action. youtube.com For example, transcriptomic analysis (RNA-Seq) could reveal off-target gene expression changes, while proteomic and metabolomic data could identify downstream pathway modulations and potential biomarkers for efficacy or toxicity. nih.gov Integrating these large datasets can help identify novel molecular targets, understand regulatory processes, and predict patient responses, which is a critical step in advancing a compound toward clinical applications. nih.govmdpi.com
Rational Design of Next-Generation Therapeutics Based on the 4-(Piperidin-3-yl)pyridine Scaffold
The 4-(piperidin-3-yl)pyridine scaffold serves as an excellent starting point for the rational design of new and improved therapeutic agents. researchgate.net Rational drug design leverages structural information about a biological target to design molecules that bind with high affinity and selectivity. researchgate.net This process is often aided by computational tools, such as molecular docking simulations, which can predict the binding mode of a compound within a protein's active site. nih.gov
Starting with a lead compound containing the 4-(piperidin-3-yl)pyridine core, medicinal chemists can systematically modify its structure to optimize its pharmacological properties. For instance, in the development of LSD1 inhibitors, docking studies provided a possible binding model, guiding the synthesis of more potent analogs. nih.govnih.gov By establishing clear structure-activity relationships (SARs), researchers can identify which parts of the molecule are essential for activity and which can be modified to improve potency, selectivity, or pharmacokinetic properties. acs.org This iterative cycle of design, synthesis, and biological evaluation is fundamental to transforming a promising chemical scaffold into a next-generation therapeutic. nih.govmdpi.com
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 4-(Piperidin-3-yl)pyridine dihydrochloride to improve yield and purity?
- Methodological Answer : Synthesis optimization typically involves adjusting reaction conditions such as solvent choice (e.g., dichloromethane for intermediate steps), base selection (e.g., NaOH for deprotonation), and temperature control. For example, describes a protocol for a structurally related piperidine derivative involving sequential reactions (e.g., coupling, washing with brine, and drying under reduced pressure), which can be adapted. Purification via chromatography or recrystallization (as in ) is critical to isolate the hydrochloride salt with ≥95% purity .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer : Use a combination of:
- HPLC (e.g., 98.7% purity verification at 206 nm, as in ).
- 1H NMR to confirm structural integrity and detect impurities (e.g., 0.2% acetone detected in ).
- LC/MS for molecular ion validation ([M+H]+ analysis, as in and ).
- Elemental analysis to verify stoichiometry (C, H, N, Cl) .
Q. What solvents and conditions are suitable for dissolving this compound in experimental settings?
- Methodological Answer : Hydrochloride salts are typically soluble in polar solvents. For in vitro studies, use:
- Water (neutral pH) for biological assays.
- DMSO for stock solutions (ensure compatibility with downstream applications).
Avoid non-polar solvents like hexane. Pre-filter solutions (0.22 µm) to remove particulates .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Adhere to:
- PPE : Gloves, lab coats, and goggles ( ).
- Ventilation : Use fume hoods during weighing and synthesis ( ).
- Waste disposal : Segregate chemical waste for professional treatment ( ).
- Emergency measures : Flush eyes/skin with water for 15 minutes upon exposure () .
Advanced Research Questions
Q. How does the reactivity of this compound compare to its structural analogs in nucleophilic substitution reactions?
- Methodological Answer : The piperidine-pyridine scaffold exhibits moderate nucleophilicity. For substitution reactions:
- Activate the pyridine ring with electron-withdrawing groups (e.g., via sulfonylation, as in ).
- Use catalysts like Pd/C for cross-coupling. Compare analogs (e.g., 4-(4-Methoxyphenyl)sulfonyl derivatives in ) to assess electronic effects on reaction rates .
Q. What advanced spectroscopic methods can resolve discrepancies in reported molecular weights or purity data?
- Methodological Answer :
- High-resolution mass spectrometry (HRMS) to confirm exact mass (e.g., 234.069 g/mol in ).
- 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities.
- X-ray crystallography for absolute configuration validation (if crystalline). Cross-validate with independent batches to identify systematic errors .
Q. How can researchers design SAR studies using structural analogs of this compound?
- Methodological Answer :
- Synthesize analogs with modifications to the piperidine (e.g., 4-(Piperidin-3-yl)morpholine in ) or pyridine rings (e.g., halogenation at C2/C4).
- Test biological activity (e.g., receptor binding) and correlate with computational docking studies.
- Use ’s sulfonyl piperidine derivatives as a template for functional group diversification .
Q. How should conflicting data on synthetic yields or stability be addressed in methodological reporting?
- Methodological Answer :
- Replicate procedures across independent labs to identify protocol variability (e.g., vs. 15).
- Document batch-specific conditions (e.g., humidity, reagent lot numbers).
- Use stability-indicating assays (e.g., accelerated degradation studies under heat/light) to assess shelf-life (). Publish raw data and negative results to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
